molecular formula C29H27NO7 B7796184 Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Cat. No.: B7796184
M. Wt: 501.5 g/mol
InChI Key: HYDHLSHOGOVBCQ-UHFFFAOYSA-N
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Description

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides It is characterized by the presence of benzyl and benzylidene protecting groups, as well as a phthalimido group attached to the glucopyranoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside typically involves multiple steps, starting from a glucopyranoside precursor. The key steps include the protection of hydroxyl groups, introduction of the phthalimido group, and benzylation. One common synthetic route involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzylidene acetal to form a stable intermediate.

    Introduction of Phthalimido Group: The protected glucopyranoside is then reacted with phthalic anhydride to introduce the phthalimido group.

    Benzylation: The final step involves the benzylation of the remaining hydroxyl groups to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: TEMPO/BAIB in a biphasic system.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used in studies related to carbohydrate-protein interactions and glycosylation processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The phthalimido group may play a role in modulating the compound’s reactivity and binding affinity to these targets. detailed studies on the exact molecular pathways and targets are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl 3-O-benzoyl-4,6-O-benzylidene-2-O-(methylsulfonyl)-alpha-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Uniqueness

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is unique due to the presence of the phthalimido group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.

Properties

IUPAC Name

2-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDHLSHOGOVBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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